1-[(3-Nitrophenyl)sulfonyl]piperazine
Overview
Description
1-[(3-Nitrophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C10H13N3O4S. It is known for its applications in various fields of scientific research, including drug discovery, organic synthesis, and medicinal chemistry. The compound is characterized by the presence of a piperazine ring substituted with a 3-nitrophenylsulfonyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 3-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperazine+3-Nitrobenzenesulfonyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-Nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include palladium on carbon for reduction, sodium hydroxide for substitution, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Nitrophenyl)sulfonyl]piperazine is widely used in scientific research due to its diverse reactivity and potential as a building block for various compounds. Some of its applications include:
Drug Discovery: It serves as a precursor for the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound is used in the preparation of complex organic molecules through various chemical transformations.
Medicinal Chemistry: It is employed in the design and synthesis of potential therapeutic agents.
Proteomics Research: The compound is used in the study of protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-[(3-Nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperazine ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
1-[(3-Nitrophenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-[(4-Nitrophenyl)sulfonyl]piperazine: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.
1-Benzyl-4-[(3-Nitrophenyl)sulfonyl]piperazine: Contains a benzyl group on the piperazine ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-nitrophenyl)sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c14-13(15)9-2-1-3-10(8-9)18(16,17)12-6-4-11-5-7-12/h1-3,8,11H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPICTPGGQCHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397299 | |
Record name | 1-[(3-nitrophenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89474-78-2 | |
Record name | 1-[(3-nitrophenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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